molecular formula C13H16BF3O4 B8129842 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)phenol

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)phenol

Cat. No. B8129842
M. Wt: 304.07 g/mol
InChI Key: NDTKUSPSACVYMZ-UHFFFAOYSA-N
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Description

The compound you mentioned is a type of organoboronic compound. Organoboronic compounds are organic compounds with boron-carbon bonds. The simplest organoboronic compounds have the formula BR3, where R is an organic substituent .


Synthesis Analysis

Organoboronic compounds are typically synthesized through the reaction of trialkyl borate with a Grignard or alkyllithium reagent .


Molecular Structure Analysis

The molecular structure of organoboronic compounds is typically tetrahedral around the boron atom .


Chemical Reactions Analysis

Organoboronic compounds are known to undergo several types of reactions, including hydroboration, transmetalation, and coupling reactions .


Physical And Chemical Properties Analysis

Organoboronic compounds are generally stable and can be stored without decomposition. They are typically solids at room temperature .

Mechanism of Action

The mechanism of action of organoboronic compounds depends on their specific chemical structure and the type of reaction they are involved in .

Safety and Hazards

Like all chemicals, organoboronic compounds should be handled with care. They may be harmful if swallowed, inhaled, or come into contact with the skin .

Future Directions

Organoboronic compounds are widely used in organic synthesis and medicinal chemistry, and research is ongoing to develop new synthetic methods and applications .

properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BF3O4/c1-11(2)12(3,4)21-14(20-11)9-7-8(18)5-6-10(9)19-13(15,16)17/h5-7,18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTKUSPSACVYMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BF3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)phenol

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